3-Methylazepan-4-one hydrochloride, also known as 1-methylazepan-4-one hydrochloride, is a chemical compound with the molecular formula . It is classified as a derivative of azepan-4-one, characterized by the addition of a methyl group at the nitrogen atom. This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry, particularly in the development of antihistamines and other therapeutic agents.
The synthesis of 3-methylazepan-4-one hydrochloride can be achieved through several methods. One common approach involves the reaction of azepan-4-one with methyl iodide in the presence of a base, such as potassium carbonate. This reaction typically occurs under reflux conditions, followed by purification to isolate the hydrochloride salt.
Technical Details:
In industrial settings, large-scale production often employs batch reactions with high-purity reagents and controlled conditions to ensure consistent quality. The final product is usually obtained through crystallization and drying processes.
The molecular structure of 3-methylazepan-4-one hydrochloride can be represented as follows:
The structure features a seven-membered ring containing one nitrogen atom and a carbonyl group at position four. The methyl group is attached to the nitrogen atom, which influences its chemical properties and reactivity.
3-Methylazepan-4-one hydrochloride participates in various chemical reactions, including:
Technical Details:
Major products formed from these reactions include N-oxide derivatives from oxidation, secondary amines from reduction, and various substituted azepan derivatives from substitution reactions.
The mechanism of action for 3-methylazepan-4-one hydrochloride primarily involves its interaction with specific molecular targets within biological systems. In medicinal chemistry applications, this compound acts as an intermediate that modifies enzyme activity or receptor binding. Its effects are mediated through binding at active sites, leading to either inhibition or activation of biological pathways relevant to therapeutic outcomes .
Relevant data suggests that the compound's physical properties make it suitable for various applications in both laboratory and industrial settings .
3-Methylazepan-4-one hydrochloride has diverse applications across several scientific fields:
Industrial syntheses of 3-methylazepan-4-one hydrochloride rely heavily on catalytic ring expansion techniques. The dominant approach employs Dieckmann-type cyclization, where ethyl 4-(2-carbethoxyethyl-methylamino)butyrate undergoes intramolecular condensation using strong alkali metal catalysts. Potassium tert-butoxide (1.0-1.2 equivalents) in refluxing xylene (130-140°C) achieves 72-87% yields by facilitating enolate formation and cyclization via a six-membered transition state [1] [10]. Alternative catalysts include sodium hydride in xylene, though yields drop significantly (52%) due to incomplete conversion and side reactions [10]. The reaction’s success hinges on azeotropic distillation of ethanol-xylene mixtures, which shifts equilibrium toward product formation by Le Chatelier’s principle [1].
Table 1: Catalytic Systems for Cyclization
Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Potassium tert-butoxide | Xylene | 130-140 | 72-87 | High conversion, minimal dimerization |
Sodium hydride | Xylene | 130-140 | 52 | Lower cost |
Sodium ethoxide | Xylene | 130-140 | 27 | Mild conditions |
Post-cyclization, acid hydrolysis (37% HCl, reflux) cleaves the ester intermediate, simultaneously inducing decarboxylation to form the free base. Subsequent HCl treatment in isopropanol yields crystalline 3-methylazepan-4-one hydrochloride [1] [10]. Aluminum-based Lewis acids have been explored for N-alkylation but show inferior regioselectivity compared to alkali-mediated cyclization [1].
Alternative routes avoid harsh cyclization conditions through stepwise ring construction. A nitroaldol-based pathway starts with 1-methylpiperidin-4-one, which undergoes base-catalyzed (MeONa/EtOH) Henry reaction with nitromethane. This yields 1-methyl-4-(nitromethyl)piperidin-4-ol at 80% yield, followed by Raney nickel-catalyzed hydrogenation (20 h, RT) to 4-(aminomethyl)-1-methylpiperidin-4-ol (74% yield) [3]. The key innovation lies in the ring expansion of this amino alcohol: treatment with NaNO₂ in glacial acetic acid at 0°C induces diazotization, triggering rearrangement to 3-methylazepan-4-one. Acidification (HCl/isopropanol) delivers the hydrochloride salt at 87% yield [3].
This method bypasses high-temperature steps and achieves superior atom economy but requires precise stoichiometry (1.03 eq NaNO₂) to minimize nitrosamine impurities. N-methylation alternatives include Eschweiler-Clarke reactions on hexahydroazepin-4-one, though over-alkylation remains problematic [8]. Recent advances employ transfer hydrogenation with formic acid to reduce imine intermediates in situ, minimizing catalyst costs .
Solvent systems critically govern yield and purity across synthetic routes:
Table 2: Solvent Roles in Synthetic Steps
Step | Primary Solvent | Function | Alternative Solvents |
---|---|---|---|
Alkali cyclization | Xylene | High-boiling reaction medium, azeotrope former | Toluene, o-xylene |
Hydrolysis | Water/HCl | Quenching, product extraction | Semi-concentrated HCl |
Diazotization | Glacial acetic acid | Acid medium for nitrosation | - |
Final crystallization | Isopropanol | Salt formation, purification | Ethanol, acetone |
Kinetic studies reveal cyclization completes within 2–3 hours, while hydrolysis requires 2-hour reflux to fully decarboxylate the β-ketoester intermediate [10].
Industrial processes contend with three major impurities:
A large-scale protocol (90 kg input) achieved 72% yield by implementing:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0